REACTION_CXSMILES
|
N[C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:11])[C:7](=[O:10])[CH2:8][O:9][C:4]=2[CH:3]=1.S(=O)(=O)(O)[OH:15].N([O-])=O.[Na+]>O>[OH:15][C:2]1[CH:13]=[CH:12][C:5]2[N:6]([CH3:11])[C:7](=[O:10])[CH2:8][O:9][C:4]=2[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC2=C(N(C(CO2)=O)C)C=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cupric sulfate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by trituration with ice-cold ethyl acetate (25 mL)
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=C(N(C(CO2)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.22 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |